molecular formula C12H13NO3 B12537857 1-Benzyl-4-oxoazetidin-2-yl acetate CAS No. 143029-86-1

1-Benzyl-4-oxoazetidin-2-yl acetate

Cat. No.: B12537857
CAS No.: 143029-86-1
M. Wt: 219.24 g/mol
InChI Key: HNCMLKMPEDDQFP-UHFFFAOYSA-N
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Description

1-Benzyl-4-oxoazetidin-2-yl acetate is an organic compound with the molecular formula C₁₂H₁₃NO₃ and a molecular weight of 219.237 g/mol . This compound is characterized by the presence of an azetidinone ring, which is a four-membered lactam, and an acetate group attached to the nitrogen atom of the azetidinone ring. The benzyl group is attached to the carbon atom adjacent to the nitrogen atom in the azetidinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-oxoazetidin-2-yl acetate typically involves the reaction of benzylamine with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride formed during the reaction. The reaction mixture is then heated to promote the formation of the azetidinone ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-oxoazetidin-2-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Benzyl-4-oxoazetidin-2-yl acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of β-lactam antibiotics.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-oxoazetidin-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes involved in bacterial cell wall synthesis, making it a potential candidate for antibiotic development. The azetidinone ring structure is crucial for its binding to the active site of these enzymes, leading to the inhibition of their function .

Comparison with Similar Compounds

Similar Compounds

    Benzyl 2-(2-oxoazetidin-1-yl)acetate: Similar structure with a different substitution pattern.

    4-Iodomethyl-2-oxoazetidin-1-yl acetate: Contains an iodine atom instead of a benzyl group.

    4-Oxo-2-azetidinyl acetate: Lacks the benzyl group

Uniqueness

1-Benzyl-4-oxoazetidin-2-yl acetate is unique due to the presence of the benzyl group, which enhances its stability and reactivity compared to other azetidinone derivatives. This structural feature also contributes to its potential biological activities and makes it a valuable intermediate in the synthesis of pharmaceuticals .

Properties

CAS No.

143029-86-1

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

(1-benzyl-4-oxoazetidin-2-yl) acetate

InChI

InChI=1S/C12H13NO3/c1-9(14)16-12-7-11(15)13(12)8-10-5-3-2-4-6-10/h2-6,12H,7-8H2,1H3

InChI Key

HNCMLKMPEDDQFP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CC(=O)N1CC2=CC=CC=C2

Origin of Product

United States

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